molecular formula C28H28N4O3 B2590151 N-[(4-{[(2-benzyl-1,2,3,4-tetrahydroisoquinolin-3-yl)formohydrazido]carbonyl}phenyl)methyl]prop-2-enamide CAS No. 1648257-55-9

N-[(4-{[(2-benzyl-1,2,3,4-tetrahydroisoquinolin-3-yl)formohydrazido]carbonyl}phenyl)methyl]prop-2-enamide

Cat. No. B2590151
CAS RN: 1648257-55-9
M. Wt: 468.557
InChI Key: NVWCCMVQHVPOPJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C28H28N4O3. It contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) core, which is a structural motif found in various natural products and therapeutic lead compounds .


Synthesis Analysis

The synthesis of such compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) skeleton, which is a common structural motif in many bioactive compounds and drugs . The THIQ core is further functionalized with various substituents, including a benzyl group and a carbonyl group, which contribute to the overall complexity of the molecule .


Chemical Reactions Analysis

The THIQ core in this compound can undergo various chemical reactions. For instance, it can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . Moreover, like other secondary amines, tetrahydroisoquinoline can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity . Future research could focus on exploring the biological potential of these analogs, their structural–activity relationship (SAR), and their mechanism of action .

properties

IUPAC Name

N-[[4-[[(2-benzyl-3,4-dihydro-1H-isoquinoline-3-carbonyl)amino]carbamoyl]phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-2-26(33)29-17-20-12-14-22(15-13-20)27(34)30-31-28(35)25-16-23-10-6-7-11-24(23)19-32(25)18-21-8-4-3-5-9-21/h2-15,25H,1,16-19H2,(H,29,33)(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWCCMVQHVPOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)NNC(=O)C2CC3=CC=CC=C3CN2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-{[(2-benzyl-1,2,3,4-tetrahydroisoquinolin-3-yl)formohydrazido]carbonyl}phenyl)methyl]prop-2-enamide

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